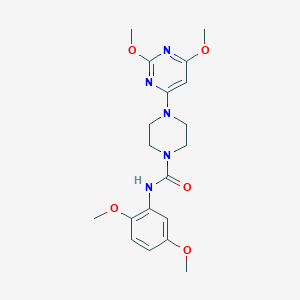
N-(2,5-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2,5-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide" is a structurally complex molecule that appears to be related to a class of compounds involving piperazine as a core structural motif. Piperazine derivatives are known for their wide range of biological activities and are often explored for their potential as pharmaceutical agents. The papers provided do not directly discuss this specific compound but offer insights into the synthesis and properties of related piperazine derivatives.
Synthesis Analysis
The synthesis of piperazine derivatives can be complex, involving multiple steps to introduce various functional groups. For instance, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, involves acylation, deprotection, and salt formation starting from 4-aminopyridine and N,N'-carbonyldiimidazole . Similarly, the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives includes cyclization, treatment with isoamylnitrite and diiodomethane, followed by a reaction with piperazine and subsequent reactions to introduce arylisocyanates or arylisothiocyanates . These methods could potentially be adapted for the synthesis of the compound , with modifications to incorporate the specific dimethoxyphenyl and dimethoxypyrimidinyl substituents.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can be substituted at various positions to yield a diverse array of compounds. The electronic and steric properties of the substituents can significantly influence the molecular conformation and, consequently, the biological activity of these molecules. For example, the presence of a sulfonyl group on the N4 position of a piperazine derivative was found to be critical for high enantioselectivity in catalytic applications . This suggests that the substituents on the piperazine ring of the compound would also play a crucial role in determining its chemical and biological properties.
Chemical Reactions Analysis
Piperazine derivatives can participate in a variety of chemical reactions, often as intermediates in the synthesis of more complex molecules. The Lewis basicity of piperazine derivatives, for instance, allows them to act as catalysts in the hydrosilylation of N-aryl imines, achieving high yields and enantioselectivities . The reactivity of the piperazine ring can be further modified by the introduction of different functional groups, which can alter the nucleophilicity and electrophilicity of the molecule. The specific reactions that "this compound" would undergo can be inferred from the reactivity patterns of similar compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structures. The introduction of electron-donating or electron-withdrawing groups, such as methoxy groups, can affect properties like solubility, melting point, and chemical stability. The presence of multiple methoxy groups in the compound of interest suggests potential solubility in organic solvents and possible stability under various conditions. The antimicrobial activity of some piperazine derivatives has been evaluated, indicating that these compounds can have significant biological effects . The specific physical and chemical properties of "this compound" would need to be determined experimentally, but its structure suggests it may possess similar characteristics to those described in the literature.
Wissenschaftliche Forschungsanwendungen
Cancer Research
A study by Lee et al. (2013) explored a compound structurally similar to N-(2,5-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide. They found that it induced apoptosis in cancer cells by downregulating Bcl-2 protein levels and causing G2/M cell cycle arrest. This compound exhibited synergistic effects in growth inhibition when combined with other anticancer agents and showed potent anti-growth activity in drug-resistant cancer cells.
Analgesic and Anti-Inflammatory Agents
Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds related to this compound and evaluated their efficacy as analgesic and anti-inflammatory agents. These compounds showed high inhibitory activity on COX-2 selectivity, with indices of 99–90, and demonstrated significant analgesic and anti-inflammatory activities Abu‐Hashem et al. (2020).
Antidepressant and Nootropic Agents
Thomas, Nanda, Kothapalli, and Hamane (2016) conducted research on compounds structurally related to this compound. They found that some of these compounds, particularly those with 2,5-dimethoxy substitution on the aryl ring, exhibited high antidepressant activity. Additionally, in tests evaluating nootropic activity, certain derivatives demonstrated significant effectiveness Thomas et al. (2016).
Antimicrobial Activity
In a study by Babu, Srinivasulu, and Kotakadi (2015), derivatives of this compound were synthesized and evaluated for their antimicrobial activities. Some of these compounds displayed significant inhibitory effects against various bacterial and fungal species, indicating their potential as antimicrobial agents Babu et al. (2015).
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5/c1-26-13-5-6-15(27-2)14(11-13)20-19(25)24-9-7-23(8-10-24)16-12-17(28-3)22-18(21-16)29-4/h5-6,11-12H,7-10H2,1-4H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPFAEWEULAZQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2506402.png)
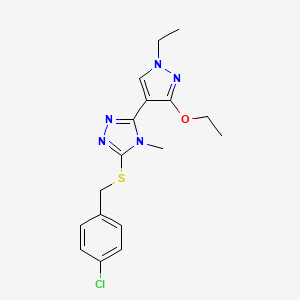
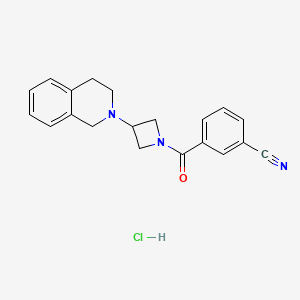
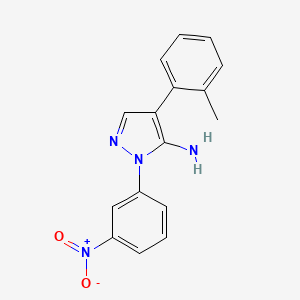
![Methyl 5-methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2506408.png)
![methyl 6-oxo-3-phenyl-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazoline-9-carboxylate](/img/structure/B2506411.png)
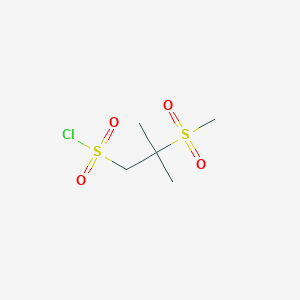
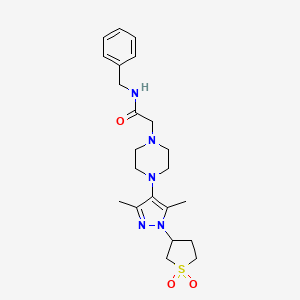

![N-(4-ethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2506418.png)
![3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2506419.png)